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UDP-alpha-D-galactofuranose(2-) -

UDP-alpha-D-galactofuranose(2-)

Catalog Number: EVT-1596751
CAS Number:
Molecular Formula: C15H22N2O17P2-2
Molecular Weight: 564.29 g/mol
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Product Introduction

Description
UDP-alpha-D-galactofuranose(2-) is a UDP-D-galactofuranose(2-) in which the anomeric centre of the galactofuranose moiety has alpha-configuration. It is a conjugate base of an UDP-alpha-D-galactofuranose.
Overview

UDP-alpha-D-galactofuranose(2-) is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides, glycoproteins, and glycolipids. It is particularly significant in the context of bacterial and parasitic cell walls, where it serves as a precursor for D-galactofuranose residues. The compound is characterized by its alpha-configuration at the anomeric center of the galactofuranose moiety, which distinguishes it from its beta counterpart.

Source and Classification

UDP-alpha-D-galactofuranose(2-) can be derived from D-galactose, which exists in both pyranose and furanose forms. The furanose form is less stable but essential for certain biological functions. This compound is classified under nucleotide sugars, which are vital for glycosylation processes in various organisms, including bacteria and higher eukaryotes.

Synthesis Analysis

Methods

The synthesis of UDP-alpha-D-galactofuranose has been achieved through both chemical and enzymatic methods. The chemical synthesis typically involves the coupling of D-galactofuranose 1-phosphate with an activated form of uridine monophosphate. Two notable approaches include:

  1. Direct Coupling: This method uses uridine monophosphate derivatives activated by morpholidate or imidazolide.
  2. Enzymatic Synthesis: Enzymes such as UDP-galactopyranose mutase facilitate the conversion of UDP-galactopyranose to UDP-alpha-D-galactofuranose, providing a more biologically relevant synthesis route.

Technical details indicate that chemical synthesis often faces challenges related to yield due to the lability of the furanose structure, which can lead to decomposition reactions during synthesis .

Molecular Structure Analysis

Structure

UDP-alpha-D-galactofuranose(2-) has a molecular formula of C15H22N2O17P2 and features a nucleotide sugar structure that includes:

  • A uridine base
  • Two phosphate groups
  • An alpha-D-galactofuranosyl moiety

Data

The compound's structural characteristics include:

  • Molecular Weight: 502.3 g/mol
  • Configuration: Alpha at the anomeric carbon
  • Functional Groups: Hydroxyl groups, phosphate groups, and a nucleoside base .
Chemical Reactions Analysis

Reactions

UDP-alpha-D-galactofuranose participates in various biochemical reactions, primarily serving as a donor for D-galactofuranosyl residues in glycosylation processes. Key reactions include:

  1. Glycosylation: The transfer of D-galactofuranosyl units to acceptor molecules (e.g., proteins or lipids).
  2. Decomposition: Under certain conditions, UDP-alpha-D-galactofuranose can hydrolyze to yield D-galactose and uridine diphosphate.

Technical details highlight that these reactions are influenced by factors such as pH, temperature, and the presence of catalysts .

Mechanism of Action

Process

The mechanism of action for UDP-alpha-D-galactofuranose involves its role as a substrate in glycosyltransferase reactions. In these processes:

  • The enzyme catalyzes the transfer of the galactofuranosyl moiety from UDP-alpha-D-galactofuranose to an acceptor molecule.
  • This reaction typically proceeds through a nucleophilic attack on the anomeric carbon by the hydroxyl group of the acceptor.

Data suggests that this mechanism is critical for the biosynthesis of complex carbohydrates found in bacterial cell walls, contributing to their structural integrity and pathogenicity .

Physical and Chemical Properties Analysis

Physical Properties

UDP-alpha-D-galactofuranose is typically characterized by:

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Sensitive to hydrolysis; stability can be enhanced by controlling environmental conditions.

Chemical Properties

Key chemical properties include:

  • Reactivity: Participates readily in glycosylation reactions.
  • pH Sensitivity: Stability and reactivity can vary with pH levels.

Relevant analyses indicate that maintaining optimal conditions is crucial for preserving its integrity during experimental procedures .

Applications

Scientific Uses

UDP-alpha-D-galactofuranose has several significant applications in scientific research and biotechnology:

  • Glycobiology: Used to study glycosylation patterns in proteins and lipids.
  • Pathogen Research: Investigated for its role in bacterial virulence and potential as a target for antibiotic development.
  • Synthetic Biology: Employed in engineering pathways for producing complex carbohydrates.

These applications underscore its importance in understanding biological processes and developing therapeutic strategies against infectious diseases .

Biosynthesis and Metabolic Pathways of UDP-α-D-galactofuranose(2−)

UDP-α-D-galactofuranose(2−) (UDP-Galf(2−)) is an anionic nucleotide sugar derivative characterized by the distinctive five-membered furanose ring of its galactose moiety and its doubly negative charge due to ionization of the diphosphate group at physiological pH. With the molecular formula C₁₅H₂₂N₂O₁₇P₂²⁻ and a molecular weight of 564.29 g/mol, it serves as the primary biological donor of galactofuranose (Galf) residues in prokaryotes and eukaryotes [1] [7]. This molecule is notably absent in humans, making its biosynthetic pathway an attractive target for antimicrobial drug development [6].

Table 1: Key Enzymes in UDP-Galf(2−) Metabolism

EnzymeGene/AbbreviationFunctionOrganisms
UDP-galactopyranose mutaseGlf (bacteria) UGM1 (fungi)Converts UDP-Galp to UDP-GalfBacteria, Fungi, Protozoa
β-(1→5)-galactofuranosyltransferaseGfsATransfers Galf to acceptor (e.g., β-Galf-(1→5)-β-Galf)Aspergillus fumigatus, other fungi
Bifunctional galactofuranosyltransferaseGlfT2Catalyzes alternating β-(1→5) and β-(1→6) linkagesMycobacterium tuberculosis
UDP-sugar pyrophosphorylaseAtUSP (Arabidopsis)Synthesizes nucleotide-sugars from monosaccharide-1-P and UTP (broad specificity)Plants (used in chemoenzymatic synthesis)

Enzymatic Synthesis via UDP-galactopyranose Mutase

Catalytic Mechanism

UDP-galactopyranose mutase (UGM) catalyzes the reversible isomerization of UDP-α-D-galactopyranose (UDP-Galp) to UDP-α-D-galactofuranose (UDP-Galf) through a ring contraction process. This reaction is absolutely dependent on the reduced form of the flavin adenine dinucleotide (FADH⁻) cofactor. The mechanism involves cleavage of the anomeric C1–O bond of UDP-Galp, generating an enzyme-stabilized oxocarbenium ion or galactosyl-flavin adduct intermediate. Subsequent ring contraction from pyranose (6-membered) to furanose (5-membered) occurs, followed by recombination with the UDP moiety to yield UDP-Galf [5] [6]. Positional isotope exchange experiments confirm the transient breakage of the anomeric C–O bond [6]. Structural analyses reveal that substrate binding induces conformational changes in UGM, positioning the galactose ring near FADH⁻ for electron transfer essential for catalysis [6].

Structural and Chemical Probes

Phosphonate analogs like UDP-CH₂-Galp (the non-hydrolyzable phosphono analog of UDP-Galp) have been synthesized chemoenzymatically using engineered pyrophosphorylases (e.g., AtUSP from Arabidopsis thaliana) to couple the phosphonogalactose-1-P analog with UTP. This analog acts as a moderate competitive inhibitor of UGM (Kᵢ in the micromolar range), binding similarly to the natural substrate but unable to undergo ring contraction due to its non-cleavable C–C glycosidic "bond". X-ray crystallography of UGM bound to UDP-CH₂-Galp provides direct evidence for the active site architecture and supports the proposed mechanism involving anomeric bond cleavage [6].

Table 2: Kinetic Parameters for UGM Inhibition

Inhibitor/ProbeSynthesis MethodInhibition Constant (Kᵢ)Mechanistic Insight Provided
UDP-CH₂-Galp (Phosphono analog)Chemoenzymatic (AtUSP enzyme)~15-50 µM (bacterial UGMs)Confirms anomeric C-O bond cleavage essential; binds UDP moiety identically
2-F-UDP-GalpChemical synthesisSubstrate (Kₘ ~0.5 mM)Fluorine at C2 destabilizes transition state, slowing isomerization
5-F-Galf derivativesEnzymatic transferN/A (Product analogs)Potential chain terminators in galactan polymerization

Role of UDP-galactopyranose mutase in Microbial Galactofuranose Metabolism

UGM occupies a central position in Galf metabolism across diverse pathogens:

  • Bacteria: In Mycobacterium tuberculosis (Mtb), UDP-Galf(2−) is the essential precursor for galactan biosynthesis within the cell wall mycolyl-arabinogalactan-peptidoglycan complex. The bifunctional enzyme GlfT2 utilizes UDP-Galf(2−) in a processive mechanism to synthesize long galactan chains via alternating β-(1→5) and β-(1→6) glycosidic linkages. Deletion of glf (UGM gene) in Mtb is lethal, underscoring its essentiality [6] [8]. In Klebsiella pneumoniae O1, UDP-Galf is a precursor for the lipopolysaccharide (LPS) O-antigen, critical for virulence [8].
  • Fungi: In the human pathogen Aspergillus fumigatus, UDP-Galf(2−) is utilized by Golgi-resident glycosyltransferases like GfsA (a β-(1→5)-galactofuranosyltransferase) to synthesize galactomannan and other Galf-containing glycoconjugates embedded in the cell wall. GfsA specifically transfers the Galf residue from UDP-Galf(2−) to the 5'-OH of a terminal β-Galf acceptor, building linear β-(1→5)-linked oligomers [3]. A. fumigatus mutants lacking GfsA (and the related GfsC) exhibit severe morphological defects (reduced growth, abnormal hyphae, altered conidiation) and increased cell surface hydrophobicity, directly linking Galf metabolism to virulence [3].
  • Protozoa: In Leishmania and Trypanosoma spp., UDP-Galf(2−) is required for the synthesis of lipophosphoglycans (LPG) and glycoinositolphospholipids (GIPLs), key virulence factors mediating host-parasite interactions [6].

Structural Basis of Galactofuranosyl Transfer

The crystal structure of GfsA from A. fumigatus, solved in complex with Mn²⁺, UDP (a product of donor hydrolysis), and Galf (acceptor analog), reveals a dimeric enzyme. Each monomer possesses two domains:

  • A canonical GT-A fold domain harboring the DXD motif that coordinates the essential Mn²⁺ ion and the UDP moiety.
  • A unique β-sandwich domain formed by the N- and C-termini, involved in dimer stabilization.The active site forms a conserved groove where UDP-Galf(2−) binding is predicted to position the Galf moiety for nucleophilic attack by the 5'-OH of the terminal β-Galf residue of the acceptor substrate. Site-directed mutagenesis confirms critical roles for residues within this groove (e.g., aspartates in the DXD motif for Mn²⁺ binding, specific arginines for sugar positioning) in enzymatic activity [3]. This contrasts with the Mtb enzyme GlfT2, which forms tetramers and possesses a single active site capable of forming both linkage types depending on acceptor binding depth [3] [6].

Table 3: Comparison of Key Galactofuranosyltransferases

FeatureGfsA (A. fumigatus)GlfT2 (M. tuberculosis)
Organism TypeFungus (Eukaryote)Bacterium (Prokaryote)
Quaternary StructureDimerTetramer
Linkage SpecificityStrict β-(1→5)Alternating β-(1→5) and β-(1→6)
Catalytic MechanismInverting (predicted)Retaining (confirmed)
ProcessivityLikely non-processive (single transfer)Highly processive (adds 30-35 Galf units per cycle)
Membrane AssociationGolgi membrane (via N-terminal TM)Cytoplasmic

Regulatory Mechanisms of UDP-α-D-galactofuranose Production in Pathogens

Tight regulation of UDP-Galf(2−) pools is critical for pathogen viability and adaptation:

  • Feedback Regulation: Cellular levels of UDP-Galf(2−) or downstream Galf-containing polymers may exert feedback control on UGM activity or expression. While direct allosteric regulation of UGM remains under investigation, the essentiality of the pathway suggests multiple control points [6].
  • Transcriptional Control: In bacteria like Klebsiella pneumoniae O1, genes involved in UDP-Galf(2−) synthesis and utilization (e.g., rfbDKPO1, which includes a UGM homolog) are organized within the rfb (O-antigen biosynthesis) gene cluster. Their expression is often coordinated and potentially regulated by environmental cues or growth phase signals impacting LPS biosynthesis [8].
  • Substrate Channeling & Compartmentalization: In fungi, the localization of UGM and GfsA within the Golgi apparatus suggests potential substrate channeling. The N-terminal transmembrane segments of GfsA anchor the dimeric enzyme complex to the Golgi membrane, positioning the catalytic domain in the lumen where it can efficiently access UDP-Galf(2−) generated by UGM and utilize it for glycoconjugate synthesis before the relatively labile furanose ring can decompose [3].
  • UGM as a Regulatory Target: The FAD-dependent UGM reaction is highly sensitive to the cellular redox state, potentially linking UDP-Galf(2−) production to the metabolic status of the cell. Furthermore, the dependence on FAD reduction by cellular reductants (e.g., NADPH via flavin reductases) adds another potential layer of regulation [6]. The development of potent and specific UGM inhibitors (e.g., substrate analogs, redox cyclers) directly exploits this enzyme as the key regulatory node in the Galf biosynthesis pathway, demonstrating that disrupting this regulation is lethal to pathogens [6].

Properties

Product Name

UDP-alpha-D-galactofuranose(2-)

IUPAC Name

[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Molecular Formula

C15H22N2O17P2-2

Molecular Weight

564.29 g/mol

InChI

InChI=1S/C15H24N2O17P2/c18-3-5(19)12-9(22)11(24)14(32-12)33-36(28,29)34-35(26,27)30-4-6-8(21)10(23)13(31-6)17-2-1-7(20)16-15(17)25/h1-2,5-6,8-14,18-19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,16,20,25)/p-2/t5-,6-,8-,9-,10-,11-,12+,13-,14-/m1/s1

InChI Key

ZQLQOXLUCGXKHS-SIAUPFDVSA-L

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(O3)C(CO)O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O)O)O)O)O

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